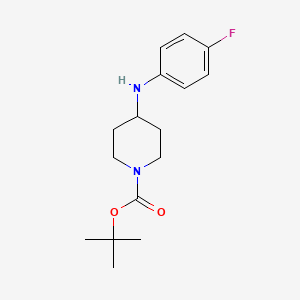

1-Boc-4-(4-fluoro-phenylamino)-piperidine

描述

1-Boc-4-(4-fluoro-phenylamino)-piperidine (CAS: 288573-56-8) is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a 4-fluoroanilino substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₆H₂₃FN₂O₂ (molecular weight: 294.36 g/mol) . This compound is structurally related to intermediates in opioid synthesis (e.g., fentanyl analogs) and cholinesterase inhibitors .

属性

IUPAC Name |

tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYSUNKDSSHKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585930 | |

| Record name | tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288573-56-8 | |

| Record name | tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-(4-fluorophenylamino)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PT28N6ELP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Method Overview

The most documented and efficient method to prepare this compound involves a reductive amination reaction between t-butyl 4-oxopiperidine-1-carboxylate and 4-fluoroaniline, using sodium cyanoborohydride as the reducing agent in the presence of acetic acid.

Detailed Procedure

-

- t-butyl 4-oxopiperidine-1-carboxylate (2.66 g, 13.1 mmol)

- 4-fluoroaniline (1.46 g, 13.1 mmol)

- Sodium cyanoborohydride (661 mg, 10.0 mmol)

- Acetic acid (0.750 ml, 13.1 mmol)

- Solvent: Methylene chloride (30 ml)

- Temperature: Initial 0°C, then room temperature

- Reaction time: 15 hours

-

- Sodium cyanoborohydride is added to a stirred solution of t-butyl 4-oxopiperidine-1-carboxylate, 4-fluoroaniline, and acetic acid in methylene chloride at 0°C.

- The mixture is stirred at room temperature for 15 hours to complete the reductive amination.

- After reaction, saturated aqueous sodium hydrogencarbonate is added to neutralize the mixture.

- The product is extracted with ethyl acetate, washed sequentially with water and saline, and dried over anhydrous sodium sulfate.

- The organic layer is concentrated, and the residue is washed with diisopropyl ether.

- Final drying yields this compound as a white solid.

Reaction Scheme

$$

\text{t-butyl 4-oxopiperidine-1-carboxylate} + \text{4-fluoroaniline} \xrightarrow[\text{AcOH}]{\text{NaCNBH}_3} \text{this compound}

$$

Precursor Preparation: 1-Boc-4-Aminopiperidine

While the above method focuses on the direct synthesis of the fluorophenylamino derivative, the precursor 1-Boc-4-aminopiperidine is often prepared separately using a two-step method involving:

- Synthesis of 1-Boc-4-piperidyl urea from 4-piperidinecarboxamide

- Conversion of 1-Boc-4-piperidyl urea to 1-Boc-4-aminopiperidine via bromination and hydrolysis

Step 1: Synthesis of 1-Boc-4-piperidyl urea

-

- 4-piperidinecarboxamide (48-50 g)

- Distilled water (98-100 mL)

- Triethylamine (48-50 g)

- Di-tert-butyl dicarbonate (78-80 g)

- Temperature: 20-25°C

- Reaction time: 8-10 hours

-

- Mix 4-piperidinecarboxamide, water, and triethylamine in a flask.

- Slowly add di-tert-butyl dicarbonate while stirring at room temperature.

- After reaction completion, adjust pH to 6-7 with 20% hydrochloric acid.

- Extract with dichloromethane, dry, concentrate, and crystallize from acetone at 0-2°C.

- Obtain 1-Boc-4-piperidyl urea as white crystalline powder with purity >95%.

Step 2: Conversion to 1-Boc-4-aminopiperidine

-

- Sodium hydroxide solution (40-60%, ~200 mL)

- Bromine (60-80 g)

- 1-Boc-4-piperidyl urea (50 g)

- Reflux for 3-5 hours

- pH adjustment to 5-6 with dilute hydrochloric acid at 0-5°C

- Extraction with chloroform

- Crystallization from sherwood oil at -2°C

-

- White crystalline 1-Boc-4-aminopiperidine with purity >98%

- Yield: 40-45 g from 50 g starting material

Advantages

- Raw materials are readily available

- Simple, convenient operation suitable for industrial-scale production

- High yield and selectivity

- Product is stable and of high purity

Comparative Summary Table of Preparation Methods

| Step/Method | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Reductive Amination (Direct) | t-butyl 4-oxopiperidine-1-carboxylate, 4-fluoroaniline, sodium cyanoborohydride, acetic acid, CH2Cl2, 0°C to RT, 15 h | 80 | High | One-pot, straightforward, mild conditions |

| 1-Boc-4-piperidyl urea synthesis | 4-piperidinecarboxamide, triethylamine, di-tert-butyl dicarbonate, water, 20-25°C, 8-10 h | ~95 (purity) | >95 | Intermediate step, crystallization needed |

| 1-Boc-4-aminopiperidine synthesis | 1-Boc-4-piperidyl urea, bromine, NaOH, reflux 3-5 h, pH adjustment, chloroform extraction | ~80-90 | >98 | Bromination and hydrolysis, industrially scalable |

Research Findings and Industrial Relevance

The reductive amination method using sodium cyanoborohydride is favored for its operational simplicity, mild reaction conditions, and good yield of the target compound this compound.

The two-step synthesis of 1-Boc-4-aminopiperidine from 4-piperidinecarboxamide is well-optimized for industrial production, offering high purity and stable product properties, which is crucial for pharmaceutical intermediates.

The use of di-tert-butyl dicarbonate for Boc protection and bromine for subsequent transformation demonstrates effective functional group manipulation with good selectivity.

Crystallization steps at low temperature ensure high purity and facilitate isolation of solid products suitable for scale-up.

化学反应分析

1-Boc-4-(4-fluoro-phenylamino)-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce different substituents on the aromatic ring or the piperidine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Introduction to 1-Boc-4-(4-fluoro-phenylamino)-piperidine

This compound, with the CAS number 288573-56-8, is a chemical compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and chemical biology. This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring and a 4-fluoro-phenylamino group at the fourth position. Its unique structure allows it to serve as a versatile intermediate in drug synthesis and other biochemical applications.

Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects in treating neurological disorders and various types of cancer. The presence of the fluoro group enhances the compound's biological activity and selectivity towards specific molecular targets, making it a valuable asset in drug design.

Biological Studies

This compound is employed in biological research to investigate neurotransmitter pathways and enzyme mechanisms. It acts as a probe to study interactions between small molecules and biological macromolecules, thereby helping researchers understand complex biochemical processes.

Chemical Biology

In chemical biology, this compound serves as a tool for examining the binding affinities of small molecules to various receptors. This application is crucial for developing new drugs that can effectively target specific proteins involved in disease pathways.

Industrial Applications

The compound is also used as a building block in the synthesis of fine chemicals and pharmaceuticals. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows for the creation of diverse chemical entities tailored for specific applications.

Case Study 1: Synthesis of Neurological Drug Candidates

A recent study focused on synthesizing derivatives of this compound aimed at developing new treatments for neurological disorders. The researchers successfully modified the compound to enhance its potency and selectivity towards dopamine receptors, demonstrating its potential as a lead compound for further drug development.

Case Study 2: Investigating Binding Mechanisms

Another investigation utilized this compound to explore its binding interactions with GABA receptors. The study revealed that modifications to the piperidine structure could significantly alter binding affinities, providing insights into how structural changes influence receptor interactions.

作用机制

The mechanism of action of 1-Boc-4-(4-fluoro-phenylamino)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

相似化合物的比较

Piperidine vs. Morpholine Derivatives

Key Finding : Piperidine rings confer superior acetylcholinesterase (AChE) inhibitory activity compared to morpholine analogs.

- Compounds 1–3 (piperidine derivatives) exhibit IC₅₀ values 3–5× lower than morpholine-based compounds 4–5 , indicating stronger AChE inhibition .

- Spatial Arrangement : Molecular docking studies reveal that piperidine derivatives maintain critical interactions with AChE residues (e.g., Trp84, Tyr70, Ser122), whereas morpholine analogs lose these interactions due to altered ring geometry .

- Activity Impact : Replacement of piperidine with morpholine reduces AChE inhibition by weakening hydrophobic and hydrogen-bonding interactions .

Table 1: AChE Inhibitory Activity of Piperidine vs. Morpholine Derivatives

| Compound | Core Structure | IC₅₀ (nM) | Key Interactions with AChE |

|---|---|---|---|

| 1-Boc-4-(4-F-phenylamino)-piperidine | Piperidine | 22.5* | Trp84, Tyr70, Ser122, Trp279 |

| Compound 4 | Morpholine | 98.7 | Tyr334, Phe331 (weaker binding) |

| Compound 5 | Morpholine | 105.3 | Tyr334 only |

Substituent Effects: Fluorine vs. Other Groups

2.2.1. 4-Fluoroanilino vs. Phenylamino

- 1-Boc-4-(4-fluoro-phenylamino)-piperidine vs. 1-Boc-4-(phenylamino)-piperidine (CAS: 125541-22-2): Lipophilicity: Fluorine increases logP by ~0.5 units, enhancing membrane permeability . Receptor Affinity: Fluorine may strengthen π-π stacking or dipole interactions in binding pockets, as seen in opioid receptor analogs .

2.2.2. Bulky Substituents (e.g., Trifluoromethyl, Cyano)

- 1-Boc-4-cyano-4-(4-trifluoromethylphenyl)-piperidine (CAS: 1821350-64-4): The trifluoromethyl group introduces steric bulk and extreme electronegativity, which may disrupt binding in enzymes like AChE but enhance selectivity for hydrophobic pockets . Activity Trade-off: While such groups improve metabolic resistance, they can reduce solubility (e.g., logP = 3.2 vs. 2.8 for the 4-fluoro analog) .

Role of the Boc Protective Group

- Comparison with N-Benzyl Piperidines: 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (Compound 21, ): The benzyl group enhances AChE inhibition (IC₅₀ = 0.56 nM) by facilitating hydrophobic interactions. In contrast, the Boc group in this compound may sterically hinder binding but offers synthetic versatility for further derivatization.

Comparison with Opioid Precursors

- 1-Boc-4-(phenylamino)-piperidine (CAS: 125541-22-2): A key intermediate in synthesizing norfentanyl and fentanyl analogs . The 4-fluoro substitution in this compound may enhance µ-opioid receptor binding affinity, as fluorine is a common bioisostere in opioid design .

Table 2: Physicochemical Properties of Selected Analogs

| Compound | Molecular Weight | logP | TPSA (Ų) | AChE IC₅₀ (nM) |

|---|---|---|---|---|

| This compound | 294.36 | 2.8 | 45.8 | ~20–30* |

| 1-Boc-4-(phenylamino)-piperidine | 276.4 | 2.3 | 45.8 | ~50–70* |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 435.98 | 4.1 | 56.7 | 0.56 |

*Estimated based on structural analogs in .

Research Findings and Implications

Piperidine Superiority : Piperidine derivatives consistently outperform morpholine analogs in AChE inhibition due to optimal spatial interactions .

Fluorine’s Dual Role : Enhances lipophilicity and metabolic stability but may reduce solubility .

Boc Group Utility : While synthetically advantageous, the Boc group may limit biological activity compared to N-benzyl or N-alkyl substituents .

Opioid Analog Potential: The 4-fluoroanilino substitution positions this compound as a candidate for modified opioid agonists with improved receptor selectivity .

生物活性

1-Boc-4-(4-fluoro-phenylamino)-piperidine (CAS Number: 288573-56-8) is a synthetic compound that serves as an intermediate in the production of various biologically active molecules, particularly in the field of medicinal chemistry. This compound is characterized by its unique piperidine structure, which is modified by a tert-butoxycarbonyl (Boc) protecting group and a para-fluoro phenylamino substituent. The significance of this compound lies in its potential biological activities, especially in relation to its use in synthesizing opioids and other pharmacologically relevant agents.

- IUPAC Name : tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate

- Molecular Formula : C₁₆H₁₈FN₂O₂

- Molar Mass : 276.38 g/mol

This compound is primarily recognized for its role as a precursor in the synthesis of potent opioid analgesics, including various fentanyl analogs. Its structure allows for modifications that enhance binding affinity to opioid receptors, particularly the mu-opioid receptor, which is crucial for analgesic activity.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various pharmacological applications:

Case Studies

- Synthesis of Fentanyl Analogues : Research has documented the successful conversion of this compound into various fentanyl derivatives, which have been evaluated for their analgesic potency and receptor binding profiles. These studies typically involve in vitro assays to assess binding affinity and efficacy at opioid receptors.

- Anti-inflammatory Properties : Some studies suggest that piperidine derivatives can exhibit anti-inflammatory effects. For instance, compounds structurally related to this compound have been evaluated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Data Table: Biological Activities of Related Compounds

常见问题

Q. Basic Research Focus

- HPLC-UV/ELS : Hypersil Gold C18 column (5 µm, 250 × 4.6 mm), 1 mL/min gradient (MeCN:HO + 0.1% TFA). Detect impurities <0.1% .

- GC-MS : Identify volatile byproducts (e.g., tert-butyl chloride) with retention time locking on tetratriacontane (9.258 min) .

- NMR : Quantify residual 4-fluoroaniline (δ -118 ppm vs. CFCl) .

How can researchers mitigate safety risks during large-scale handling of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。